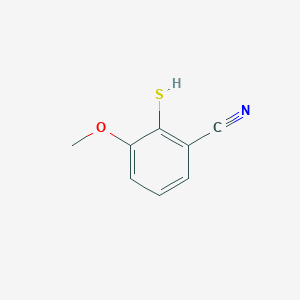
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and an oxy linkage to a methylbenzoic acid moiety
Métodos De Preparación
The synthesis of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid typically involves the following steps:
Synthesis of 2-amino-4,6-dimethoxypyrimidine: This intermediate is prepared from 2-amino-4,6-dihydroxypyrimidine in the presence of potassium carbonate and a phase transfer catalyst, using dimethyl carbonate as the methylating agent.
Formation of the final compound: The 2-amino-4,6-dimethoxypyrimidine is then reacted with 3-methylbenzoic acid under suitable conditions to form the desired product. The reaction conditions may include the use of a coupling agent and a base to facilitate the formation of the oxy linkage.
Análisis De Reacciones Químicas
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The methoxy groups and the oxy linkage can participate in substitution reactions with suitable reagents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyrimidine and benzoic acid derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid can be compared with other similar compounds, such as:
2-amino-4,6-dimethoxypyrimidine: This compound is an intermediate in the synthesis of the target compound and shares the pyrimidine ring structure.
Methyl 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate: This compound has a similar structure but with additional pyrimidine rings attached to the benzoic acid moiety.
Bensulfuron-methyl: A sulfonylurea herbicide that shares structural similarities with the target compound and is used in agricultural applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxy linkage, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
113761-61-8 |
|---|---|
Fórmula molecular |
C14H14N2O5 |
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methylbenzoic acid |
InChI |
InChI=1S/C14H14N2O5/c1-8-5-4-6-9(13(17)18)12(8)21-14-15-10(19-2)7-11(16-14)20-3/h4-7H,1-3H3,(H,17,18) |
Clave InChI |
OTFPPPXZJAEQIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)O)OC2=NC(=CC(=N2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)





![4-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13911040.png)
![2-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13911048.png)



